N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide
説明
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan-2-ylmethyl core substituted with a 2,5-difluorobenzenesulfonyl group and a morpholin-4-yl ethyl ethanediamide moiety. The 1,3-oxazinan ring and sulfonamide groups are common in bioactive molecules, often associated with enzyme inhibition or receptor modulation .
特性
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N4O6S/c20-14-2-3-15(21)16(12-14)32(28,29)25-5-1-9-31-17(25)13-23-19(27)18(26)22-4-6-24-7-10-30-11-8-24/h2-3,12,17H,1,4-11,13H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMSCZAMQMTYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity based on available literature, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Sulfonamide moiety : The presence of a difluorobenzenesulfonyl group enhances its reactivity and potential for biological interaction.
- Oxazinan ring : This heterocyclic structure can influence the compound's ability to interact with biological targets.
- Morpholine group : Known for its role in enhancing solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide exhibit significant anticancer properties. For instance, derivatives of sulfonamide have been shown to inhibit cancer cell proliferation through various mechanisms:
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| 1 | 97 | 6 ± 1 |
| 5a | 45 | 18 ± 4 |
| 5g | 88 | 13 ± 1 |
These compounds demonstrated protective effects against pancreatic β-cell death induced by endoplasmic reticulum (ER) stress, suggesting a potential application in diabetes treatment as well .
The proposed mechanism involves the inhibition of specific kinases related to cell survival pathways. The sulfonamide group is believed to interact with the active sites of these kinases, preventing their activity and leading to apoptosis in cancer cells. Additionally, the oxazinan ring may facilitate cellular uptake and enhance target specificity.
Case Studies
Several case studies have illustrated the compound's efficacy:
- Pancreatic β-cell Protection : A study highlighted the protective role of similar compounds against ER stress-induced apoptosis in pancreatic β-cells. The analogs showed varying degrees of activity, with some achieving up to 100% protection at low concentrations .
- Inhibition of Tumor Growth : Another study demonstrated that related sulfonamide derivatives significantly reduced tumor growth in xenograft models. These findings underscore the potential for developing these compounds as therapeutic agents against various cancers.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide. Preliminary data suggest favorable solubility profiles due to the morpholine and sulfonamide groups, which may enhance bioavailability.
Toxicological assessments indicate that while certain derivatives exhibit cytotoxicity at higher concentrations, the therapeutic window remains promising for lower doses .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on functional groups, synthesis pathways, and inferred bioactivities:
Table 1: Structural and Functional Comparison
Key Observations :
Sulfonamide Group : The target compound and flumetsulam both incorporate sulfonamide moieties, which are critical for binding to enzymes like carbonic anhydrases or acetolactate synthase (ALS) in herbicides .
Heterocyclic Cores: The 1,3-oxazinan ring in the target compound is structurally analogous to the oxazolidinone in oxadixyl, a fungicide. Such rings enhance metabolic stability and bioavailability .
Fluorinated Aromatics : The 2,5-difluorobenzenesulfonyl group in the target compound parallels the fluorophenyl groups in patented kinase inhibitors (e.g., Example 53 in ), which improve target selectivity and pharmacokinetics.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
